

A Technical Guide to the Structure and Application of Fmoc-hLys(Boc)-OH

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Compound of Interest

Compound Name: Fmoc-hLys(Boc)-OH

Cat. No.: B575911

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For researchers and professionals in the field of peptide chemistry and drug development, a comprehensive understanding of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount. This guide provides an in-depth look at N α -Fmoc-N ζ -Boc-L-homolysine (**Fmoc-hLys(Boc)-OH**), a derivative of the non-proteinogenic amino acid homolysine.

Core Structure of Fmoc-hLys(Boc)-OH

Fmoc-hLys(Boc)-OH is a synthetically modified amino acid designed for use in Fmoc-based solid-phase peptide synthesis. Its structure is composed of three primary components:

- L-Homolysine Backbone:** Homolysine is a homolog of the essential amino acid lysine, featuring an additional methylene group in its side chain. This results in a seven-carbon chain (heptanoic acid) with amino groups at the α and ζ positions. The extended side chain can be utilized to introduce unique structural features or functionalities into a peptide.
- Fmoc (9-fluorenylmethyloxycarbonyl) Group:** This bulky protecting group is attached to the α -amino group of the homolysine backbone. The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the protection of the α -amino group during the coupling of the carboxyl group to the growing peptide chain.
- Boc (tert-butoxycarbonyl) Group:** The ζ -amino group on the side chain is protected by a Boc group. In contrast to the Fmoc group, the Boc group is acid-labile and is stable to the basic

conditions used for Fmoc removal. It is typically removed during the final cleavage of the peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA).^[1] This ensures that the side chain's amino group does not participate in unwanted side reactions during peptide synthesis.

The strategic use of these two orthogonal protecting groups is fundamental to the success of Fmoc-based SPPS, allowing for the stepwise and controlled assembly of a peptide sequence.

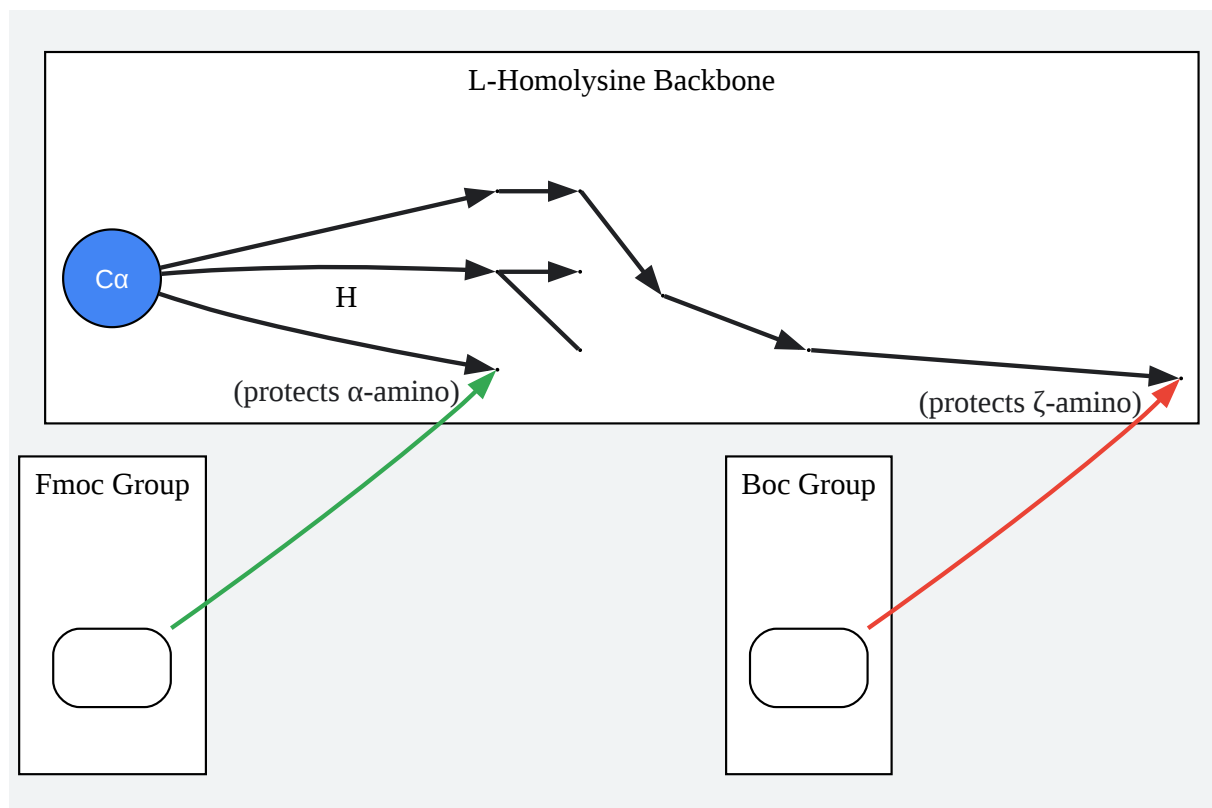
Quantitative Data

The following table summarizes the key physicochemical properties of **Fmoc-hLys(Boc)-OH**.

Property	Value
Chemical Formula	C ₂₇ H ₃₄ N ₂ O ₆
Molecular Weight	482.57 g/mol
Appearance	White to off-white solid
Purity (HPLC)	Typically ≥98%
Solubility	Soluble in DMF, DMSO, and other polar organic solvents. ^[1]
Storage Temperature	2-8°C

Visualization of the Chemical Structure

The chemical structure of **Fmoc-hLys(Boc)-OH** is depicted in the following diagram:



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Caption: Chemical structure of **Fmoc-hLys(Boc)-OH**.

Experimental Protocol: Incorporation of Fmoc-hLys(Boc)-OH in SPPS

The following is a generalized protocol for the incorporation of **Fmoc-hLys(Boc)-OH** into a peptide sequence using manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

- **Fmoc-hLys(Boc)-OH**
- Solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

- N,N-Dimethylformamide (DMF), peptide synthesis grade.
- Dichloromethane (DCM), ACS grade.
- Piperidine, synthesis grade.
- Coupling reagent (e.g., HBTU, HATU, DIC).
- Base (e.g., DIPEA, NMM).
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Cold diethyl ether.

4.2. Synthesis Cycle

This cycle is performed for each amino acid to be added to the peptide chain.

- Resin Swelling: The peptide-resin is swollen in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - The resin is treated with a 20% solution of piperidine in DMF for 5 minutes to initiate the deprotection.
 - The solution is drained, and the resin is treated with a fresh 20% piperidine in DMF solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
 - The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.
- Amino Acid Coupling:
 - In a separate vessel, **Fmoc-hLys(Boc)-OH** (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 2-5 minutes.
 - The activated amino acid solution is added to the deprotected peptide-resin.

- The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

4.3. Final Cleavage and Deprotection

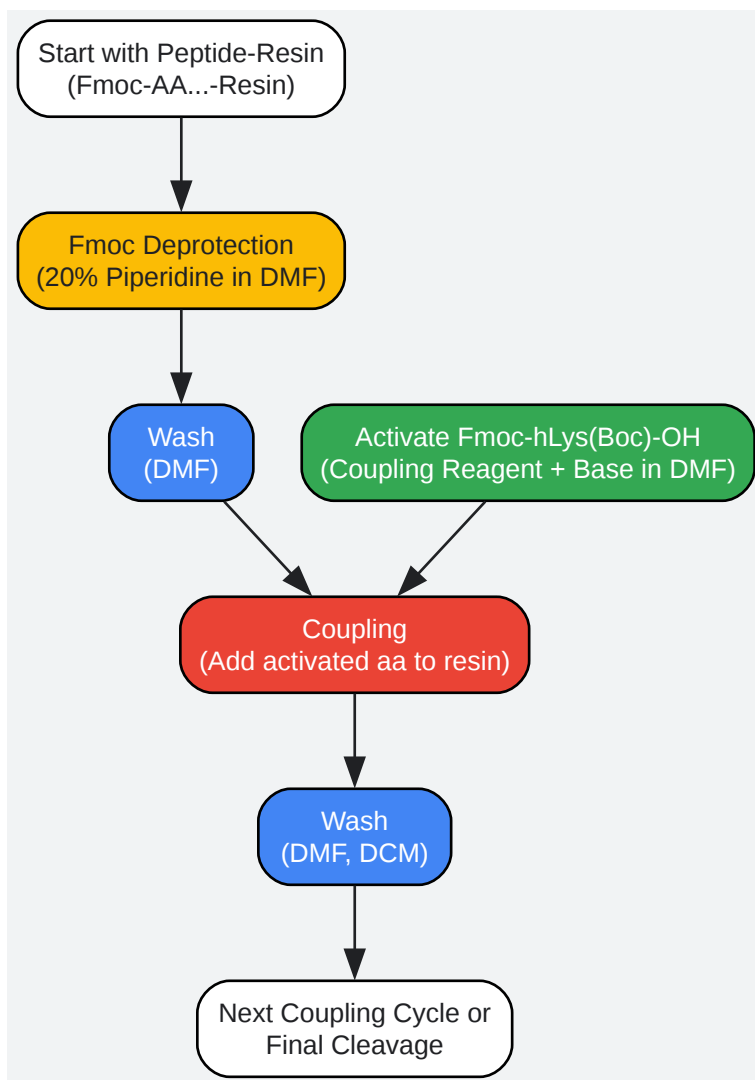
- Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed as described in step 2.
- The peptide-resin is washed with DCM and dried under a stream of nitrogen.
- The dried resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the homolysine side chain, along with other acid-labile side-chain protecting groups.[\[2\]](#)
- The resin is filtered, and the filtrate containing the crude peptide is collected.
- The crude peptide is precipitated by adding the filtrate to cold diethyl ether, followed by centrifugation to pellet the peptide.
- The peptide pellet is washed with cold diethyl ether and dried under vacuum.

4.4. Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Logical Workflow for SPPS using Fmoc-hLys(Boc)-OH

The following diagram illustrates the logical workflow of a single coupling cycle in solid-phase peptide synthesis.



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Caption: SPPS cycle for incorporating **Fmoc-hLys(Boc)-OH**.

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